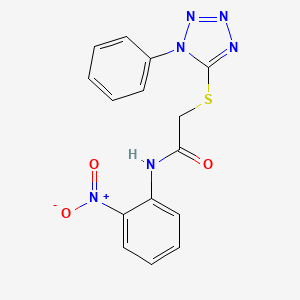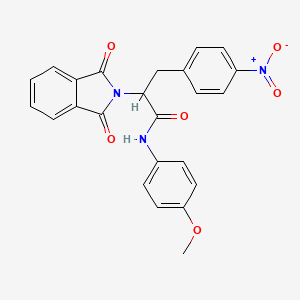
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a complex organic compound that features a nitrophenyl group, a phenyltetrazolyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from an appropriate nitrile precursor using sodium azide under acidic conditions.
Introduction of the Sulfanylacetamide Group: This step might involve the reaction of a suitable thiol with an acetamide derivative.
Coupling with the Nitrophenyl Group: The final step could involve coupling the previously formed intermediate with a 2-nitrophenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)acetamide: Lacks the sulfanyl group.
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropionamide: Has a propionamide group instead of an acetamide group.
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)thioacetamide: Contains a thioacetamide group.
Uniqueness
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to the presence of both the sulfanylacetamide and phenyltetrazolyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-14(16-12-8-4-5-9-13(12)21(23)24)10-25-15-17-18-19-20(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIFGFYKILTURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386946 |
Source


|
| Record name | N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5929-27-1 |
Source


|
| Record name | N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B5240575.png)

![[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5240579.png)




![1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5240615.png)

![N-(4-methoxyphenyl)-2-methylbenzo[h]quinolin-4-amine hydrochloride](/img/structure/B5240638.png)
![N-(3,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5240648.png)
![3-chloro-4-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5240662.png)
![2-(2,4-dichlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B5240668.png)
![4-benzyl-1-[(5-bromo-2-furyl)methyl]piperidine](/img/structure/B5240669.png)
